molecular formula C11H6F4O3S B8231551 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate

Cat. No. B8231551
M. Wt: 294.22 g/mol
InChI Key: RXEPYICNFYISLH-UHFFFAOYSA-N
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Description

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C11H6F4O3S and its molecular weight is 294.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Intermediate Compounds

The compound "6-Fluoronaphthalen-1-yl trifluoromethanesulfonate" serves as a key intermediate in various synthetic pathways. For instance, Gribble and Conway (1990) have discussed the synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, which is a potentially useful intermediate, through different approaches (Gribble & Conway, 1990).

Development of Practical Synthesis Methods

Zhu Zhijian et al. (2007) reported a practical alternative synthesis method for 1-(8-fluoronaphthalen-1-yl)piperazine, overcoming scale-up challenges and providing a more efficient synthesis pathway (Zhu Zhijian et al., 2007).

Applications in Medicinal Chemistry and Materials Science

The compound's derivatives, particularly in the realm of trifluoromethylation, have extensive applications in medicinal chemistry and materials science, as reported by Zhang et al. (2014). They highlight the versatility of these derivatives in incorporating CF2 groups into various chemical bonds and their use in drug design and novel materials creation (Zhang et al., 2014).

Use in High-Performance Liquid Chromatography (HPLC)

Gatti et al. (1990) explored the use of derivatives of 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate as fluorogenic labeling agents for HPLC analysis of biologically important thiols, demonstrating its utility in analytical chemistry (Gatti et al., 1990).

Role in Environmental Remediation

Park et al. (2016) studied the use of heat-activated persulfate oxidation of environmental contaminants, indicating potential applications of derivatives of this compound in in-situ groundwater remediation (Park et al., 2016).

Derivatizing Agents for Biological Analysis

Happer et al. (2004) prepared several trifluoromethanesulfonates and assessed their suitability as derivatizing agents for HPLC analysis of betaines, illustrating its application in biological analysis (Happer et al., 2004).

Facilitating Electrophilic Fluorination

The compound's utility in facilitating electrophilic fluorination of aromatics, as shown by Coe et al. (1998), underscores its significance in chemical synthesis (Coe et al., 1998).

Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate, a derivative, shows high catalytic activity in organic synthesis, particularly in acylation of alcohols, as discussed by Ishihara et al. (1996) (Ishihara et al., 1996).

properties

IUPAC Name

(6-fluoronaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4O3S/c12-8-4-5-9-7(6-8)2-1-3-10(9)18-19(16,17)11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPYICNFYISLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-3,4-dihydro-1-naphthalenyl trifluoromethane sulfonate (0.77 g, 2.8 mmol) in dioxan (15 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (0.95 g, 4.2 mmol) and the reaction mixture heated under reflux for 18 h. The solvent was removed in vacuo and the crude product purified by column chromatography on silica, eluting with hexane, to yield 6-fluoro-1-naphthyl trifluoromethanesulfonate as a white solid.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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